5-((4-Bromophenyl)amino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazolidine-2,4-dione

Catalog No.
S1660888
CAS No.
1025749-68-1
M.F
C19H14BrN3O4S
M. Wt
460.3g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-((4-Bromophenyl)amino)-3-(2-(1,3-dioxoisoindolin...

CAS Number

1025749-68-1

Product Name

5-((4-Bromophenyl)amino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazolidine-2,4-dione

IUPAC Name

5-(4-bromoanilino)-3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazolidine-2,4-dione

Molecular Formula

C19H14BrN3O4S

Molecular Weight

460.3g/mol

InChI

InChI=1S/C19H14BrN3O4S/c20-11-5-7-12(8-6-11)21-15-18(26)23(19(27)28-15)10-9-22-16(24)13-3-1-2-4-14(13)17(22)25/h1-8,15,21H,9-10H2

InChI Key

MNNCBKOCJXURKG-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C(SC3=O)NC4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCN3C(=O)C(SC3=O)NC4=CC=C(C=C4)Br

5-((4-Bromophenyl)amino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazolidine-2,4-dione is a complex organic compound that belongs to the thiazolidine-2,4-dione family. This compound features a thiazolidine ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The presence of the 4-bromophenyl group and the isoindolin-2-yl moiety contributes to its unique chemical properties and potential biological activities.

  • The thiazolidine-2,4-dione ring might be involved in interactions similar to known anti-diabetic drugs.
  • The phthalimide moiety could play a role in enzyme inhibition or protein binding.
  • The entire molecule might act as a scaffold for further functionalization to target specific biological processes.
  • The bromo-substituent might raise concerns about potential toxicity, although the position on the phenyl ring might mitigate this effect.
  • The amine group could have slight skin or eye irritation properties.

The synthesis of 5-((4-Bromophenyl)amino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazolidine-2,4-dione typically involves condensation reactions. For instance, thiazolidine-2,4-dione can react with various aldehydes or ketones under reflux conditions in the presence of a base such as piperidine or potassium carbonate to yield substituted derivatives . The reaction mechanism generally involves nucleophilic attack by the amino group on the carbonyl carbon of the aldehyde or ketone.

Compounds in the thiazolidine-2,4-dione class have shown significant biological activities, including anti-inflammatory, antidiabetic, and anticancer properties. Specifically, derivatives of thiazolidine-2,4-dione have been investigated for their potential as inhibitors of various enzymes and pathways involved in cancer progression and metabolic disorders . The presence of the bromophenyl and isoindolin moieties may enhance these activities through specific interactions with biological targets.

The synthesis of 5-((4-Bromophenyl)amino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazolidine-2,4-dione can be achieved through several methods:

  • Condensation Reaction: A mixture of thiazolidine-2,4-dione and 4-bromophenylamine is refluxed in ethanol. The reaction time can vary from 6 to 20 hours depending on the specific conditions.
  • Functionalization: Further functionalization can be performed using various electrophiles to introduce additional substituents on the thiazolidine ring or the isoindolin moiety .
  • Purification: The crude product is typically purified through recrystallization or column chromatography to obtain pure compounds.

The unique structure of 5-((4-Bromophenyl)amino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazolidine-2,4-dione makes it a candidate for various applications:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound for developing new drugs targeting metabolic disorders or cancer.
  • Research: It can be used in studies investigating enzyme inhibition mechanisms or cellular pathways involved in disease processes.

Interaction studies involving 5-((4-Bromophenyl)amino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazolidine-2,4-dione are crucial for understanding its mechanism of action. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • In vitro Assays: Testing its efficacy in cell lines to determine cytotoxicity and therapeutic potential.
  • Molecular Docking Studies: Computational modeling to predict interactions at the molecular level with target proteins.

Several compounds share structural similarities with 5-((4-Bromophenyl)amino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazolidine-2,4-dione. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
ThiazolidinedioneContains thiazolidine ring; used as antidiabetic agentsInsulin sensitizers
Isoindole derivativesSimilar isoindolin structure; diverse biological activitiesAnticancer properties
Benzothiazole derivativesContains sulfur in a different configuration; known for antimicrobial activityAntimicrobial effects

Uniqueness

The uniqueness of 5-((4-Bromophenyl)amino)-3-(2-(1,3-dioxoisoindolin-2-yl)ethyl)thiazolidine-2,4-dione lies in its specific combination of functional groups and structural motifs that may confer distinct biological properties compared to these similar compounds.

XLogP3

3.4

Dates

Last modified: 08-15-2023

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